molecular formula C21H23N3O2 B5536928 N-[(E)-(4-butoxyphenyl)methylideneamino]-2-(1H-indol-3-yl)acetamide

N-[(E)-(4-butoxyphenyl)methylideneamino]-2-(1H-indol-3-yl)acetamide

Cat. No.: B5536928
M. Wt: 349.4 g/mol
InChI Key: KZLLCKQEBGNVGH-OEAKJJBVSA-N
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Description

N-[(E)-(4-butoxyphenyl)methylideneamino]-2-(1H-indol-3-yl)acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, combines the structural features of indole and acetamide, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(4-butoxyphenyl)methylideneamino]-2-(1H-indol-3-yl)acetamide typically involves the condensation of 4-butoxybenzaldehyde with 2-(1H-indol-3-yl)acetamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(4-butoxyphenyl)methylideneamino]-2-(1H-indol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, viral infections, and bacterial infections.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(E)-(4-butoxyphenyl)methylideneamino]-2-(1H-indol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to various receptors and enzymes, modulating their activity. This compound may exert its effects by inhibiting key enzymes involved in disease pathways or by binding to receptors that regulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-(4-methoxyphenyl)methylideneamino]-2-(1H-indol-3-yl)acetamide
  • N-[(E)-(4-ethoxyphenyl)methylideneamino]-2-(1H-indol-3-yl)acetamide
  • N-[(E)-(4-propoxyphenyl)methylideneamino]-2-(1H-indol-3-yl)acetamide

Uniqueness

N-[(E)-(4-butoxyphenyl)methylideneamino]-2-(1H-indol-3-yl)acetamide is unique due to the presence of the butoxy group, which can influence its lipophilicity, solubility, and overall biological activity. The structural variations in the butoxy group can lead to differences in the compound’s pharmacokinetic and pharmacodynamic properties, making it distinct from other similar compounds.

Properties

IUPAC Name

N-[(E)-(4-butoxyphenyl)methylideneamino]-2-(1H-indol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-2-3-12-26-18-10-8-16(9-11-18)14-23-24-21(25)13-17-15-22-20-7-5-4-6-19(17)20/h4-11,14-15,22H,2-3,12-13H2,1H3,(H,24,25)/b23-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZLLCKQEBGNVGH-OEAKJJBVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C=NNC(=O)CC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C=N/NC(=O)CC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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